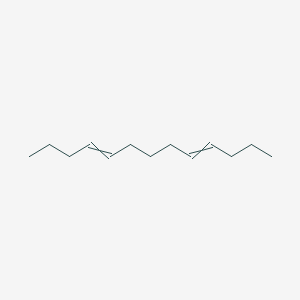

Trideca-4,9-diene

Description

Structure

3D Structure

Properties

CAS No. |

104645-54-7 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

trideca-4,9-diene |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |

InChI Key |

GKTYKLMDPISOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCC=CCCC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Trideca 4,9 Diene and Analogous Diene Systems

Catalytic Approaches to Stereoselective Diene Formation

Catalysis offers an efficient pathway to diene synthesis, often providing high levels of selectivity that are difficult to achieve with classical stoichiometric methods. Transition metals, in particular, have been instrumental in developing these advanced synthetic routes.

Cross-coupling reactions catalyzed by transition metals are powerful tools for forming carbon-carbon bonds. Nickel and titanium complexes have proven especially effective in the stereoselective synthesis of dienes.

Nickel-catalyzed hydrofunctionalization of 1,3-dienes has emerged as a robust method for producing valuable allylic compounds. chinesechemsoc.org The hydroarylation of aliphatic dienes, which can be challenging due to potential issues with selectivity, has been successfully developed using chiral nickel catalysts. chinesechemsoc.orgresearchgate.net This reaction involves the addition of an aryl group and a hydrogen atom across the diene system. The process is redox-neutral and can be performed under mild conditions, allowing for a broad substrate scope and tolerance of various functional groups. chinesechemsoc.org

The key to success in these reactions is controlling the regioselectivity, as nucleophilic attack can occur at multiple positions on the π-allyl intermediate. chinesechemsoc.org Furthermore, achieving high enantioselectivity is a significant challenge. researchgate.net Research has shown that the choice of chiral ligand is critical for controlling the reaction's outcome. For instance, chiral phosphoramidite (B1245037) and spiroketal-based diphosphine (SKP) ligands have enabled highly regio- and enantioselective hydroarylation and hydroamination reactions of 1,3-dienes. dicp.ac.cnnih.gov Density functional theory (DFT) calculations have been employed to understand the reaction mechanism, confirming that the C-C reductive elimination step is often the rate- and enantio-determining step. chinesechemsoc.org This methodology provides an efficient route to chiral indole (B1671886) derivatives and other arylated allylic structures from simple aliphatic dienes. chinesechemsoc.org

A highly effective method for the stereoselective synthesis of 1Z,5Z-diene systems involves the titanium-catalyzed homocyclomagnesiation of 1,2-dienes, often referred to as the Dzhemilev reaction. mdpi.com This reaction utilizes a Cp2TiCl2 catalyst and a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to couple two molecules of a 1,2-diene (allene), forming a magnesacyclopentane intermediate. researchgate.netsciforum.net Subsequent hydrolysis of this organomagnesium compound yields the desired 1Z,5Z-diene with high stereoselectivity (>98%). sciforum.netresearchgate.net

This methodology has been successfully applied to the synthesis of various dienoic acids and diols that are precursors to complex molecules. For example, (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid and (7Z,11Z)-octadeca-7,11-diene-1,18-dioic acid have been synthesized using this approach. sciforum.netsemanticscholar.org The reaction can also be performed as a cross-cyclomagnesiation, coupling two different allenes to create unsymmetrical dienes. sciforum.netacs.orgnih.gov This has been used as the key step in the total synthesis of natural products like chatenaytrienin-1. acs.orgnih.gov

Table 1: Reagents and Yields for Ti-Catalyzed Cross-Cyclomagnesiation

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| (6Z)-heptadeca-1,2,6-triene | 2-(trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran | Cp2TiCl2, EtMgBr, Mg | (11Z,15Z,19Z)-triaconta-11,15,19-trien-1-ol tetrahydropyran (B127337) acetal | 85% | acs.org |

This interactive table summarizes the reactants, catalysts, and outcomes of the titanium-catalyzed cross-cyclomagnesiation reaction for synthesizing complex diene structures.

The construction of 1,4-dienes can be achieved through various stereoselective alkylation and substitution reactions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are a prominent strategy. For instance, the coupling of potassium vinyltrifluoroborates with allyl acetates or chlorides, promoted by a palladium catalyst, provides a direct route to 1,4-pentadienes. organic-chemistry.org Similarly, the reaction between allylic carbonates and organo[2-(hydroxymethyl)phenyl]dimethylsilanes, catalyzed by palladium, yields a diverse range of 1,4-diene products. organic-chemistry.org

Nickel catalysis has also been employed for the direct hydroallylation of terminal alkynes with allylic alcohols, which produces 1,4-dienes with excellent Markovnikov selectivity. organic-chemistry.org Olefination reactions, such as the Wittig and Julia-Kocienski reactions, represent another classical yet powerful approach for converting aldehydes into 1,3-dienes, which can be precursors to or components of larger 1,4-diene systems. mdpi.com These methods offer different levels of stereocontrol, with the Julia-Kocienski reaction generally favoring the formation of an (E)-configured double bond. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Nickel-Catalyzed Regio- and Enantioselective Hydroarylation of Aliphatic Dienes

Macrocyclization and Ring-Opening Pathways Towards Diene Systems

Macrocycles containing diene fragments are significant targets in synthetic chemistry, found in pharmaceuticals and perfumes. mdpi.comresearchgate.net Dienedioic acids, which are analogues of Trideca-4,9-diene, serve as crucial building blocks for these macrostructures.

Macrodiolides containing two 1Z,5Z-diene fragments have been synthesized through the intermolecular cyclocondensation of a dienedioic acid with a diene diol. mdpi.comresearchgate.net For example, (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid can be reacted with various diene diols in the presence of a catalyst to form large, tetraenoic macrocycles. mdpi.comsemanticscholar.org

One effective method utilizes hafnium(IV) triflate as a catalyst in toluene, leading to good yields of the target macrodiolides. mdpi.comresearchgate.net Another approach involves intermolecular esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. sciforum.net These reactions demonstrate the utility of pre-formed diene systems as foundational components for constructing complex macrocyclic architectures. sciforum.netsemanticscholar.org

Table 2: Synthesis of Macrodiolides from Dienedioic Acids

| Dienedioic Acid | Diol/Alcohol | Catalyst/Coupling Agent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,14-tetradeca-5Z,9Z-dienedioic acid | 1,16-octadeca-6Z,10Z-dienediol | Hafnium(IV) triflate | Tetraenoic Macrodiolide | 76% | mdpi.comresearchgate.net |

| 1,14-tetradeca-5Z,9Z-dienedioic acid | 1,12-dodeca-4Z,8Z-dienediol | Hafnium(IV) triflate | Tetraenoic Macrodiolide | 67-76% | mdpi.comresearchgate.net |

| (7Z,11Z)-octadeca-7,11-diene-1,18-dioic acid | Polyether acetylene (B1199291) alcohols | DCC, DMAP | Polyether Macrodiolide Diester | 67-75% | sciforum.net |

This interactive table presents data on the synthesis of various macrodiolides, highlighting the starting materials, catalysts, and resulting yields.

Derivatization of Bicyclic and Polycyclic Dienic Precursors (e.g., 13-oxabicyclo[10.1.0]trideca-4,8-diene)

The compound 13-oxabicyclo[10.1.0]trideca-4,8-diene, also known as 1,2-Epoxy-5,9-cyclododecadiene, serves as a valuable bicyclic precursor in organic synthesis. googleapis.comchembk.com Its chemical structure, featuring an epoxide ring fused to a twelve-membered diene ring, allows for a variety of chemical transformations. This intermediate is typically prepared through the epoxidation of 1,5-cyclododecadiene (B94798) with an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst. chembk.com

As an intermediate, it is utilized in the synthesis of more complex molecules, including resins, polymers, dyes, and surfactants. chembk.com The epoxide moiety is susceptible to ring-opening reactions by various nucleophiles, while the double bonds can undergo addition reactions, cyclizations, or metathesis, making it a versatile building block for constructing diverse molecular architectures. The reactivity of this precursor allows for the introduction of new functional groups and the formation of intricate cyclic and acyclic systems. For instance, it is listed as a component in fragrance compositions, highlighting its application in producing specific, often complex, organic molecules. googleapis.comgoogle.com The derivatization can yield various isomers, such as (+-)-(4E,8E), (+-)-(4E,8Z), and (+-)-(4Z,8E) forms of 13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com

Preparation of Specific Stereoisomers and Derivatives of this compound

The precise spatial arrangement of atoms, or stereochemistry, is crucial in determining the biological activity and physical properties of diene compounds. The following sections detail synthetic strategies developed to control the geometry of double bonds and the chirality of stereocenters in this compound derivatives and analogous systems.

(4E,7Z)-Trideca-4,7-dienyl acetate (B1210297) is a known insect sex pheromone, notably for the potato tuberworm moth (Phthorimaea operculella). pherobase.comresearchgate.net Its biological function is highly dependent on the specific (E) and (Z) geometry of the double bonds at the C4 and C7 positions, respectively. Consequently, numerous stereoselective syntheses have been developed.

One prominent strategy involves the cross-coupling of allylic substrates with vinyl organometallic reagents. acs.orgresearchgate.net This method focuses on creating the 1,4-diene system with high stereocontrol. A key aspect of this approach was the development of a technique for the regiospecific placement of a bulky tri-n-butylstannyl group on the allylic partner. researchgate.net This group ensures the stereochemical integrity of the allylic double bond is maintained throughout the coupling reaction and is subsequently replaced by a hydrogen atom. researchgate.net

Table 1: Synthetic Approaches for (4E,7Z)-Trideca-4,7-dienyl Acetate

| Method | Key Reagents/Steps | Reported Yield/Purity | Reference |

| Cross-Coupling | Vinyl organometallic reagents, tri-n-butylstannyl group | High stereoselectivity | researchgate.net |

| Five-Step Synthesis | 2,4-nonadienal, (arene)chromium tricarbonyl complex | 29% overall yield, 95% geometric purity | researchgate.net |

| Organocopper Chemistry | Stereoselective coupling with organocopper reagents | High stereoselectivity | pherobase.com |

The synthesis of aminoallenes with specific stereochemistry presents a significant challenge. A notable strategy has been developed for the enantioselective synthesis of (5S,8S)-5-Amino-trideca-8,9-diene, a key intermediate for producing naturally occurring alkaloids like (+)-xenovenine. acs.orgresearchgate.net

This synthetic route employs organolanthanide complexes as highly effective precatalysts for intramolecular hydroamination/cyclization (IHC) reactions. acs.org The process begins with the enantioselective synthesis of the aminoallene substrate, (5S,8S)-5-amino-trideca-8,9-diene. acs.orgresearchgate.net This intermediate is then subjected to a regio- and stereoselective cyclohydroamination reaction.

The catalysts used are organolanthanide complexes such as Cp'₂LnCH(TMS)₂ (where Cp' = η⁵-Me₅C₅; Ln = lanthanide; TMS = Me₃Si). acs.org These complexes facilitate a highly diastereoselective intramolecular hydroamination/cyclization under mild conditions, efficiently forming the desired heterocyclic products. acs.orgresearchgate.net The synthesis of the starting azide (B81097) precursor to the aminoallene involves treating the corresponding alcohol with triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and diphenylphosphoryl azide (DPPA), yielding the azide in 75% yield. acs.org

Table 2: Key Steps in the Synthesis of (5S,8S)-5-Amino-trideca-8,9-diene and its Cyclization

| Step | Reagents/Catalyst | Product/Intermediate | Yield | Reference |

| Azide Formation | PPh₃, DEAD, DPPA | Azide precursor | 75% | acs.org |

| Hydroamination/Cyclization | Cp'₂LnCH(TMS)₂ | Pyrrolizidine alkaloid (+)-xenovenine | N/A | acs.orgresearchgate.net |

While a specific synthesis for (4E,11E)-trideca-4,11-diene-2,3,7,8-tetraol is not detailed in the provided search results, the construction of complex acyclic molecules with multiple stereocenters and defined double bond geometries is a central theme in modern organic synthesis. The synthesis of such molecules typically relies on a modular approach, combining stereocontrolled reactions. For a molecule like the target tetraol, a plausible strategy would involve the creation of a (4E,11E)-trideca-4,11-diene backbone, followed by stereoselective dihydroxylation of the double bonds.

The synthesis of complex dienes with defined geometries is exemplified in the total synthesis of other natural products. For example, the synthesis of Taxa-4,11-diene, a diterpene precursor to Taxol, involves intricate cyclization reactions that establish a complex tricyclic system with specific double bond placements. nih.gov Such syntheses demonstrate the high level of control achievable in forming diene systems within complex scaffolds.

For the tetraol, a likely synthetic sequence would involve:

Assembly of the Diene Backbone: Using coupling reactions like Suzuki, Stille, or Negishi cross-coupling to link smaller fragments with pre-defined (E)-alkene geometries.

Stereoselective Dihydroxylation: Employing methods such as the Sharpless asymmetric dihydroxylation to install the four hydroxyl groups with specific stereochemistry (e.g., syn or anti addition) across the two double bonds. The choice of chiral ligand (e.g., AD-mix-α or AD-mix-β) would determine the facial selectivity of the oxidation.

This combination of controlled C-C bond formation and stereoselective oxidation is fundamental to accessing complex polyol structures derived from dienes.

Estra-4,9-diene-3,17-dione is a critical intermediate in the synthesis of various steroid contraceptive drugs. google.com Efficient routes to this core structure often employ tandem or domino reactions, which allow for the rapid construction of molecular complexity from simpler precursors in a single operation.

A well-documented three-step synthesis starts from a δ-lactone precursor. researchgate.netevitachem.com

Grignard Reaction: The δ-lactone reacts with a Grignard reagent. researchgate.netevitachem.com

Jones Oxidation: The resulting alcohol is oxidized to a diketone using Jones reagent (CrO₃/H₂SO₄). researchgate.net

A similar strategy is outlined in a Chinese patent, which describes a scalable three-step process starting from an A-ring degradation product. google.com This method also involves a Grignard reaction, followed by oxidation and hydrolysis, and culminates in a tandem cyclization reaction to build the steroid framework, reportedly achieving a high total yield of 90%. google.com The tandem cyclization step itself, using piperidine (B6355638) acetate, can produce a mixture of products that may require further treatment, for example with p-toluenesulfonic acid, to convert an isomeric byproduct into the desired compound. google.com

Table 3: Synthesis of Estra-4,9-diene-3,17-dione via Tandem Cyclization

| Starting Material | Key Reaction Steps | Cyclization Catalyst/Conditions | Overall Yield | Reference |

| δ-Lactone 1 | Grignard reaction, Jones oxidation, Domino cyclization | Piperidinium acetate in toluene | 23.4% | researchgate.net |

| A-ring degradation product | Grignard reaction, Oxidation/hydrolysis, Tandem cyclization | Piperidine acetate and p-toluenesulfonic acid | 90% (reported) | google.com |

Advanced Reaction Mechanisms and Transformations of Trideca 4,9 Diene

Pericyclic Reactions: Cycloadditions and Electrocyclizations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a key class of transformations for diene systems. wikipedia.orgmsu.edu For Trideca-4,9-diene, this includes Diels-Alder cycloadditions and, in its conjugated analogs, electrocyclic reactions. msu.edu

Diels-Alder Reactivity of this compound Frameworks

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with an alkene (dienophile). wikipedia.org Although this compound is an isolated diene, its double bonds can be conceptualized as reactive sites for Diels-Alder type transformations, particularly when part of a larger, more complex framework or in the presence of catalysts that could facilitate isomerization to a conjugated system. The reactivity is governed by the electronic nature of the reactants, with the reaction rate being dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. imperial.ac.uk

The outcomes of Diels-Alder reactions are highly controlled by principles of regioselectivity and stereoselectivity. wikipedia.org

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regioselectivity is determined by the electronic properties of the substituents. For a normal electron-demand Diels-Alder reaction, where the diene has an electron-donating group (EDG) and the dienophile has an electron-withdrawing group (EWG), the "ortho" and "para" products are generally favored. wikipedia.org This is explained by Frontier Molecular Orbital (FMO) theory, which predicts that the atoms with the largest orbital coefficients in the diene's HOMO and the dienophile's LUMO will bond. libretexts.org Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and rationalize the observed regioselectivity by calculating the energies of the possible transition states. researchgate.net

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com Furthermore, the reaction often exhibits high diastereoselectivity, favoring the endo product over the exo product. The preference for the endo product is attributed to "secondary orbital overlap," an additional stabilizing interaction in the transition state between the p-orbitals of the activating group on the dienophile and the central carbons (C2 and C3) of the diene. libretexts.org This preference can be overcome by steric hindrance, which would favor the exo product. libretexts.org

Table 1: Factors Influencing Selectivity in Diels-Alder Reactions

| Selectivity Type | Controlling Factor | Favored Outcome | Rationale |

| Regioselectivity | Electronic Substituents (EDG/EWG) | "Ortho" and "Para" isomers | Alignment of atoms with the largest HOMO/LUMO coefficients. wikipedia.orglibretexts.org |

| Stereoselectivity | Secondary Orbital Overlap | Endo product | Stabilizing interaction between dienophile's π-system and diene's central carbons. libretexts.org |

| Stereoselectivity | Steric Hindrance | Exo product | Overrides secondary orbital overlap when substituents are bulky. libretexts.org |

| Stereospecificity | Concerted Mechanism | Retention of reactant stereochemistry | Bonds are formed simultaneously, preserving the original geometry of substituents. masterorganicchemistry.com |

When the diene and dienophile are tethered within the same molecule, an Intramolecular Diels-Alder (IMDA) reaction can occur to form complex polycyclic systems. skidmore.eduuh.edu This process is a powerful tool in synthesis for creating multiple rings and stereocenters in a single, stereocontrolled step. skidmore.edu In systems analogous to tridecatrienes, such as 1,7,9-decatrienes, the geometry of the tether and the transition state determines the stereochemistry of the resulting fused or bridged ring system. uh.eduscholaris.ca

The stereochemical outcome of an IMDA reaction, particularly the fusion of the newly formed ring (cis or trans), depends on the transition state geometry. For example, in the cyclization of decatriene (B1670116) systems, a boat-like transition state often leads to cis-fused products. uh.edu The preference for a syn or anti transition state is influenced by steric interactions and the substitution pattern on the tether and diene. uh.edu For instance, terminal substitution on the dienophile portion of a 1,7,9-decatriene system generally leads to the formation of trans-fused rings. scholaris.ca

Investigation of Regio- and Stereoselectivity in Diels-Alder Reactions

Electrocyclic Ring-Opening and Ring-Closure Reactions in this compound Analogs

Electrocyclic reactions are concerted, pericyclic processes involving the formation of a sigma bond at the termini of a conjugated π-electron system, leading to a cyclic product, or the reverse ring-opening process. msu.edulibretexts.org The stereochemical course of these reactions is dictated by the Woodward-Hoffmann rules, which can be explained using FMO theory. imperial.ac.uk

Since this compound is a non-conjugated diene, it cannot directly undergo a thermal electrocyclic reaction. However, a conjugated isomer, such as a hypothetical Trideca-4,6-diene , serves as a relevant analog. As a 4π-electron system, its behavior would be analogous to that of 1,3-butadiene.

Thermal Conditions: Under thermal conditions, a 4π-electron system like Trideca-4,6-diene would undergo a conrotatory ring closure to form a cyclobutene (B1205218) derivative. In this process, the terminal p-orbitals of the diene's HOMO rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. libretexts.orgimperial.ac.uk

Photochemical Conditions: Under photochemical conditions, the molecule is excited, and the reaction proceeds through the LUMO. This reverses the stereochemical outcome, leading to a disrotatory ring closure, where the orbitals rotate in opposite directions. libretexts.orgimperial.ac.uk

The reverse reaction, the electrocyclic ring-opening of the corresponding cyclobutene analog, follows the same stereochemical rules. For instance, heating a cis-substituted cyclobutene would yield a specific (E,Z)-diene via a conrotatory opening, while photochemical opening would be disrotatory. libretexts.org

Catalytic Transformations of Diene Unsaturation

The double bonds in this compound are susceptible to a variety of catalytic transformations, with hydrogenation being the most fundamental.

Hydrogenation and Selective Reduction of Dienic Bonds

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bonds in the presence of a metal catalyst, converting the alkene functionalities into alkanes. libretexts.org The reaction is typically exothermic and results in the syn-addition of two hydrogen atoms to the same face of the double bond as it adsorbs onto the catalyst surface. libretexts.org

Complete hydrogenation of this compound over a highly active catalyst like platinum or palladium on carbon (Pd/C) would readily yield the fully saturated alkane, Tridecane . libretexts.org

More synthetically challenging and useful is the selective reduction of one of the two double bonds to form a Tridecene . Achieving this chemoselectivity requires careful choice of catalyst and reaction conditions.

Catalyst Choice: Less reactive catalysts are often employed for selective reductions. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is well-known for reducing alkynes to cis-alkenes but can also be used for the chemoselective hydrogenation of highly reactive alkenes in the presence of less reactive ones or other functional groups. nih.gov

Catalyst Poisons: The selectivity of standard catalysts like Pd/C can be modified by adding a "poison," such as diphenylsulfide, which deactivates the catalyst just enough to prevent over-reduction or the cleavage of other sensitive functional groups. organic-chemistry.org

Transfer Hydrogenation: An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen-donor molecule (like isopropanol (B130326) or ethanol) is used with a catalyst. rsc.org Ruthenium-catalyzed transfer hydrogenation has been shown to be highly selective in reducing polyenes to monoenes. rsc.org

Table 2: Catalytic Systems for Alkene Reduction

| Catalyst System | Hydrogen Source | Key Feature | Application Example |

| Pd/C, PtO₂ | H₂ gas | High activity | Complete hydrogenation of alkenes to alkanes. libretexts.org |

| Lindlar Catalyst (Pd/CaCO₃/PbO) | H₂ gas | Reduced activity | Selective hydrogenation of more reactive double bonds. nih.gov |

| Pd/C with diphenylsulfide | H₂ gas | Poisoned catalyst | Selective reduction of C=C bonds without hydrogenolysis of other groups. organic-chemistry.org |

| NCP-type iridium complex | Ethanol | Mild conditions | Chemoselective transfer hydrogenation of unactivated alkenes. organic-chemistry.org |

| Ruthenium complexes | Isopropanol | High selectivity | Selective reduction of dienes or trienes to monoenes. rsc.org |

| Mn/water | H₂O | Mild, environmentally friendly | Selective reduction of alkenes in the presence of labile functional groups. organic-chemistry.org |

Photochemical Reactivity and Rearrangements of Diene Compounds

Photochemical reactions provide access to high-energy molecular structures that are often difficult or impossible to synthesize using ground-state thermal reactions. researchgate.net Diene compounds, including those with the this compound framework, are particularly susceptible to photochemical transformations due to their ability to absorb UV light and populate excited electronic states. researchgate.net These transformations include intramolecular cycloadditions and complex rearrangements, which are powerful tools for the construction of strained and architecturally complex molecules. researchgate.net

Intramolecular [2+2] photocycloaddition is a synthetically powerful reaction for creating strained four-membered rings within a molecular framework. ethz.chacs.org This reaction is particularly effective in the synthesis of complex, polycyclic "cage" compounds. rsc.orgacs.org A common strategy involves a two-step sequence: first, a thermal Diels-Alder reaction between a diene (like cyclopentadiene) and a dienophile (like a quinone) to assemble a polycyclic diolefin precursor. acs.orgnih.gov Subsequently, irradiation of this adduct with UV light induces an intramolecular [2+2] cycloaddition between the two non-conjugated double bonds. rsc.orgnih.gov

This process is highly efficient for forming cage structures because the precursor, held in a rigid conformation, pre-organizes the two olefinic moieties for intramolecular cyclization. acs.org The reaction proceeds quantitatively in many cases, yielding highly strained pentacyclic systems. rsc.org A well-known example is the synthesis of Cookson's diketone from the Diels-Alder adduct of p-benzoquinone and cyclopentadiene. nih.gov The steric environment around the double bonds can influence the feasibility and outcome of the reaction. acs.org

The table below summarizes key findings from research on the synthesis of cage compounds via intramolecular photocycloaddition.

Table 2: Synthesis of Strained Cage Compounds via Intramolecular [2+2] Photocycloaddition

| Precursor Type (Diels-Alder Adduct) | Irradiation Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| p-Benzoquinone + Cyclopentadiene | UV light | Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione | Quantitative | rsc.orgnih.gov |

| ortho-Quinone Monoketal Dimer | UV light | Cage Diketone | Not specified | acs.org |

In addition to cycloadditions, dienes can undergo profound skeletal reorganizations upon photoexcitation, leading to highly strained and complex molecular architectures. scribd.com The di-π-methane (DPM) rearrangement is a hallmark photochemical reaction of 1,4-dienes, converting them into vinylcyclopropane (B126155) derivatives. scribd.comnumberanalytics.com This reaction, also known as the Zimmerman rearrangement, provides a powerful method for constructing strained three-membered rings within polycyclic systems. scribd.com

The mechanism typically proceeds through a diradical intermediate formed after photoexcitation to a singlet or, more commonly, a triplet state. researchgate.netmsu.eduscribd.com The reaction involves the formal 1,2-shift of one π-system and cyclization. scribd.com The regioselectivity is often predictable, favoring pathways that proceed through the most stable diradical intermediates. scribd.com A classic example is the triplet-sensitized rearrangement of barrelene into the highly strained semibullvalene. scribd.com This transformation underscores the capacity of the DPM rearrangement to generate significant ring strain.

The principles of the DPM rearrangement have been applied to a wide variety of acyclic and polycyclic dienes, including bicyclic systems, to create intricate molecular frameworks. numberanalytics.comresearchgate.net For instance, substituted 5-methylene-2-norbornenes undergo DPM rearrangements to form tricyclic products. researchgate.net While direct examples involving tridecadiene systems are specific to particular research studies, the general applicability of the DPM rearrangement to 1,4-diene units suggests that substrates with a this compound core could be precursors to novel, strained tricyclic architectures containing a vinylcyclopropane moiety.

The table below presents examples of di-π-methane rearrangements leading to strained products.

Table 3: Examples of Di-π-Methane Photorearrangements

| Starting Material | Reaction Type | Key Feature | Product Architecture | Ref. |

|---|---|---|---|---|

| Barrelene | Triplet-sensitized DPM | Rearrangement of a bicyclic 1,4-diene | Strained polycyclic (Semibullvalene) | scribd.com |

| 3,3-Dimethyl-1,1,5,5-tetraphenyl-1,4-pentadiene | Singlet-state DPM | Acyclic 1,4-diene rearrangement | Vinylcyclopropane | scribd.com |

Advanced Spectroscopic Characterization Techniques in Trideca 4,9 Diene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Trideca-4,9-diene. msu.edu It provides detailed information on the chemical environment of each proton and carbon atom, allowing for the mapping of the carbon skeleton and the assignment of stereochemistry around the double bonds. nih.govcdnsciencepub.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for different types of protons.

Olefinic Protons (=C-H): These protons resonate in the downfield region, typically between 5.3 and 5.5 ppm. aocs.orgmassbank.eu The precise chemical shift and multiplicity of these signals are highly dependent on the stereochemistry (E or Z) of the double bonds. The coupling constant (J-value) between vicinal olefinic protons is particularly diagnostic: a larger coupling constant (typically 11-18 Hz) indicates a trans (E) configuration, while a smaller coupling constant (6-15 Hz) suggests a cis (Z) configuration. massbank.eulibretexts.org

Allylic Protons (-CH₂-CH=): The methylene (B1212753) protons adjacent to the double bonds are expected to appear around 2.0-2.1 ppm. massbank.eu These signals are often multiplets due to coupling with the neighboring olefinic and aliphatic protons.

Methylene Protons (-CH₂-): The non-allylic methylene protons in the aliphatic chain will resonate in the upfield region, typically between 1.2 and 1.4 ppm.

Methyl Protons (-CH₃): The terminal methyl groups will produce signals in the most upfield region of the spectrum, generally around 0.9 ppm, often as a triplet due to coupling with the adjacent methylene group. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Olefinic Carbons (=C): These carbons appear in the downfield region, typically between 125 and 135 ppm. researchgate.net The exact chemical shift can be influenced by the stereoisomerism of the double bond.

Allylic Carbons (-CH₂-CH=): Carbons adjacent to the double bonds are found at approximately 27-33 ppm.

Aliphatic Carbons (-CH₂- and -CH₃): The remaining saturated carbons resonate in the upfield region from about 14 ppm to 32 ppm. researchgate.net

The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete assignment of all proton and carbon signals, confirming the connectivity from the terminal methyl groups to the internal diene system. cdnsciencepub.comnp-mrd.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: As specific experimental data for this compound is not publicly available, the following table presents expected values based on general principles and data from the closely related isomer, 1,11-Tridecadiene. nih.gov

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| Olefinic CH (=CH-) | 5.3 - 5.8 (m) | 128 - 139 |

| Olefinic CH₂ (=CH₂) | 4.9 - 5.0 (m) | 114 |

| Allylic CH₂ | 1.9 - 2.1 (m) | 27 - 34 |

| Aliphatic CH₂ | 1.2 - 1.4 (m) | 29 - 30 |

| Terminal CH₃ | 0.8 - 0.9 (t) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. researchgate.netnih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. vscht.cznist.gov

For this compound (C₁₃H₂₄), the calculated exact mass is 180.1878. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. msu.edu When the molecular ion (M⁺˙) of an acyclic diene is formed, it undergoes characteristic fragmentation. Common fragmentation pathways for long-chain alkenes include:

Allylic Cleavage: The bond beta to a double bond is prone to breaking, as it forms a stable, resonance-delocalized allylic carbocation. This is often a dominant fragmentation pathway.

Loss of Alkyl Radicals: Sequential loss of small alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇) from the aliphatic chain leads to a series of fragment ions. msu.edu In the mass spectrum of long-chain hydrocarbons, clusters of ions separated by 14 mass units (corresponding to CH₂) are typical.

Table 2: Predicted HRMS Data and Fragmentation for this compound (C₁₃H₂₄)

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺˙ | [C₁₃H₂₄]⁺˙ | 180.1878 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₁₁H₁₉]⁺ | 151.1487 | Loss of ethyl radical from C1/C2 or C12/C13 |

| [M-C₃H₇]⁺ | [C₁₀H₁₇]⁺ | 137.1330 | Loss of propyl radical from C1-C3 or C11-C13 |

| [C₆H₉]⁺ | [C₆H₉]⁺ | 81.0704 | Example of allylic cleavage fragment |

| [C₅H₉]⁺ | [C₅H₉]⁺ | 69.0704 | Example of allylic cleavage fragment |

| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.0548 | Alkenyl carbocation fragment |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0391 | Allyl carbocation |

Infrared (IR) Spectroscopy for Functional Group Identification in Diene Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. acs.org For a diene derivative like this compound, IR spectroscopy can confirm the presence of carbon-carbon double bonds (C=C) and the associated vinylic hydrogens (=C-H).

The key characteristic absorption bands in the IR spectrum of a non-conjugated diene are:

=C-H Stretch: This absorption appears at a frequency just above 3000 cm⁻¹, typically in the range of 3010-3080 cm⁻¹. This is a diagnostic peak that distinguishes vinylic C-H bonds from the aliphatic C-H bonds, which absorb just below 3000 cm⁻¹. acs.org

C=C Stretch: The stretching vibration of the carbon-carbon double bond occurs in the 1640-1680 cm⁻¹ region. For non-conjugated dienes, this peak is often of weak to moderate intensity. In highly symmetrical trans isomers, the C=C stretch can be very weak or even IR-inactive due to a minimal change in the dipole moment during the vibration.

=C-H Bend (Out-of-Plane): These strong absorptions appear in the fingerprint region (650-1000 cm⁻¹) and are highly diagnostic of the substitution pattern and stereochemistry of the alkene. For a disubstituted double bond, a cis (Z) isomer typically shows a strong band around 675-730 cm⁻¹, whereas a trans (E) isomer shows a strong band in the 960-975 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Olefinic C-H | Stretch | 3010 - 3080 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Weak to Medium |

| Olefinic C-H (trans) | Out-of-Plane Bend | 960 - 975 | Strong |

| Olefinic C-H (cis) | Out-of-Plane Bend | 675 - 730 | Strong |

Integration of Spectroscopic Data for Complex Diene Structure Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, unambiguous confirmation of a complex diene like this compound requires the integration of all data. nih.gov The analytical process combines the strengths of each method to build a complete and verified molecular picture.

HRMS provides the starting point: High-resolution mass spectrometry confidently establishes the elemental formula (C₁₃H₂₄), immediately narrowing down the possibilities and calculating the degree of unsaturation (two, in this case, corresponding to the two double bonds).

IR confirms functional groups: The IR spectrum quickly confirms the presence of alkene functional groups (=C-H and C=C stretches) and the absence of other groups like carbonyls (C=O) or hydroxyls (O-H). Furthermore, the out-of-plane bending region provides initial, strong evidence for the stereochemistry (cis/trans) of the double bonds.

NMR provides the complete map: ¹H and ¹³C NMR spectroscopy, along with 2D techniques, are used to assemble the molecular skeleton. The chemical shifts and coupling patterns confirm the positions of the double bonds at C4 and C9, and the connectivity of the propyl and butyl end-groups. Crucially, the coupling constants between the olefinic protons in the ¹H NMR spectrum provide definitive proof of the stereochemistry (E or Z) at each double bond, corroborating the findings from IR spectroscopy.

By combining the precise mass, functional group identity, and detailed atomic connectivity and stereochemistry, researchers can achieve a comprehensive and unequivocal structural elucidation of this compound.

Synthetic Utility and Polymerization of Trideca 4,9 Diene and Dienic Monomers

Trideca-4,9-diene as a Precursor in Complex Organic Synthesis

The unique structural arrangement of double bonds in this compound and its isomers makes it a valuable and versatile building block in the field of organic synthesis. Its carbon backbone serves as a scaffold for the construction of a wide array of complex molecules, ranging from large ring systems to highly specific, biologically active compounds. The strategic placement of its unsaturation allows for a variety of chemical transformations, enabling chemists to forge intricate molecular architectures.

Role in the Synthesis of Macrocyclic Compounds

Macrocycles, large ring structures containing nine or more atoms, are of significant interest due to their unique chemical properties and presence in many biologically active natural products. The linear chain of this compound and related dienic structures provides an ideal open-chain precursor for ring-closing reactions to form these large cyclic systems.

One key strategy involves intramolecular cyclization reactions where the two double bonds of the diene are linked. For instance, bicyclo[7.3.1]trideca-4,9-dien-2,6-diynes, which feature a 12-membered ring system, have been synthesized as complex macrocyclic structures. researchgate.net The synthesis of these compounds showcases the utility of diene precursors in forming bridged bicyclic systems. researchgate.net

Research has also focused on the synthesis of macrodiolides, which are macrocycles containing two ester linkages. By using dienoic acids and dienediols, such as derivatives of 1,14-tetradeca-5,9-dienoic acid, chemists have successfully created large, tetraenoic macrodiolides. mdpi.com These synthetic macrocycles, featuring the characteristic 1,5-diene fragment, are investigated for their potential biological activities, including cytotoxicity against tumor cells. mdpi.commdpi.com Furthermore, pentaazamacrocyclic ligands incorporating a trideca-7,13-diene framework have been prepared, demonstrating the versatility of diene precursors in creating diverse macrocyclic structures with potential applications in coordination chemistry. researchgate.net

Table 1: Examples of Macrocyclic Compounds Synthesized from Diene Precursors

| Precursor Type | Macrocyclic Product | Key Features | Reference(s) |

|---|---|---|---|

| Diyne-diene | Bicyclo[7.3.1]trideca-4,9-dien-2,6-diyne | 12-membered enediyne ring, Calicheamicin (B1180863) mimic | researchgate.netuottawa.ca |

| Dienoic acid / Dienediol | Tetraenoic macrodiolides | Large ring lactones, 1,5-diene fragments | mdpi.commdpi.com |

| Diamine / Diethyl malonate | Pentaazamacrocyclic ligand | Contains trideca-7,13-diene unit | researchgate.net |

Intermediate in the Preparation of Highly Functionalized Molecules (e.g., Calicheamicin Derivatives)

This compound and its functionalized analogues are crucial intermediates in the total synthesis of highly complex and potent natural products, most notably the calicheamicin family of enediyne antitumor antibiotics. The core structure of these molecules often contains a bicyclo[7.3.1]tridecane skeleton.

Specifically, the bicyclo[7.3.1]this compound-2,6-diyne system is a key structural motif that mimics the warhead of calicheamicin. researchgate.netuottawa.ca Synthetic routes have been developed to construct this core, which is then further elaborated to attach side chains and other functional groups, leading to calicheamicin-taxoid mimics. researchgate.net These synthetic analogues are designed to replicate the DNA-damaging properties of the natural product.

Patents describe detailed methods for producing calicheamicin derivatives for use in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin. google.comgoogle.com These methods utilize intermediates like bicyclo[7.3.1]trideca-4-9-diene-2,6-diyne-13-one. googleapis.com The World Health Organization's list of International Nonproprietary Names (INN) for pharmaceutical substances includes gemtuzumab ozogamicin, whose chemical structure incorporates an 11-oxobicyclo[7.3.1]this compound-2,6-diyne-10-carbamate moiety, highlighting the importance of this framework in medicinal chemistry. who.int

Utilization in Insect Pheromone Synthesis

The specific stereoisomers of tridecadiene derivatives are key components of the sex pheromones of various insect species, particularly moths. Chemical synthesis provides a reliable source of these compounds for use in pest management strategies, such as mating disruption and population monitoring.

A prominent example is (4E,7Z)-trideca-4,7-dienyl acetate (B1210297), which has been identified as a major component of the sex pheromone of the potato tuber moth (Phthorimaea operculella) and other leafminer moths. sakura.ne.jpsakura.ne.jp Stereoselective synthesis methods have been developed to produce this specific E,Z-isomer with high purity, which is crucial for its biological activity. pherobase.comdatapdf.com These syntheses often involve the precise construction of the 1,4-diene system through cross-coupling reactions. datapdf.com

Another related compound, (Z,E)-trideca-4,7-dien-1-ol, is also noted for its role in insect pheromone signaling and is used in the fragrance industry. The ability to synthetically control the geometry (E/Z configuration) of the double bonds is a critical aspect of these syntheses.

Table 2: Tridecadiene Derivatives as Insect Pheromones

| Compound Name | Isomer | Insect Species | Reference(s) |

|---|---|---|---|

| Trideca-4,7-dienyl acetate | (4E, 7Z) | Potato Tuber Moth (Phthorimaea operculella) | sakura.ne.jpsakura.ne.jppherobase.com |

| Trideca-4,7-dienyl acetate | (4E, 7Z) | Leafminer Moth | datapdf.com |

| Trideca-4,7-dien-1-ol | (Z, E) | Various insects (pheromone signaling) |

Derivatives as Synthetic Analogues of Biologically Active Compounds

Beyond direct mimicry of natural products like calicheamicin, derivatives of this compound and other dienes serve as scaffolds for creating novel synthetic analogues with a wide range of biological activities. The diene functionality provides a template that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

As mentioned, bicyclo[7.3.1]trideca-4,9-dien-2,6-diyne systems are not only intermediates but also function as direct analogues of calicheamicin, designed to harness its antitumor potential. researchgate.net Similarly, macrocyclic compounds built from diene precursors have shown significant cytotoxicity and apoptosis-inducing activity in tumor cell lines, marking them as a promising class of potential anticancer agents. mdpi.com Research into Z,Z-dienoic acids has also revealed their potential as antitumor compounds. researchgate.net

The structural motif of a diene is found in many classes of natural products. For example, endiandric acids are a family of polycyclic fatty acids derived from diene precursors that exhibit interesting biological properties. nih.gov The principles of using diene building blocks are also applied to the synthesis of other complex molecular architectures, such as tricyclic and tetracyclic derivatives that have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in breast cancer therapy. nih.gov

Advanced Polymerization of Diene-Containing Monomers

The presence of double bonds in diene-containing monomers makes them suitable candidates for various polymerization techniques. Ring-Opening Metathesis Polymerization (ROMP) has emerged as a particularly powerful method for converting strained, cyclic diene monomers into well-defined linear polymers with unique properties.

Ring-Opening Metathesis Polymerization (ROMP) of Tricyclic Decadiene and Tridecadiene Derivatives

ROMP is a chain-growth polymerization process catalyzed by metal-carbene complexes, such as Grubbs catalysts. This technique is highly effective for polymerizing strained cyclic olefins. Tricyclic monomers derived from decadiene and tridecadiene are excellent substrates for ROMP because the inherent ring strain provides a strong thermodynamic driving force for the polymerization reaction.

A key monomer class is based on the tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) framework. Ester-functionalized derivatives of TDD, as well as related structures like 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one, undergo living polymerization when treated with Grubbs catalysts. rsc.orgdoi.org This "living" nature allows for precise control over the polymer's molecular weight and the ability to create block copolymers. The resulting polymers, such as poly(TDD), are typically amorphous, soluble in organic solvents, and exhibit high glass transition temperatures. rsc.org

The ROMP of these tricyclic dienes is notable for its high tolerance to various functional groups, enabling the synthesis of functional polymers from bio-based starting materials. ipfdd.deipfdd.de Research has shown that even subtle changes in the monomer structure can significantly influence the polymerization rate and the properties of the final polyene material. chemrxiv.orgresearchgate.net These advanced polymers are being explored for applications as high-performance materials, including as sustainable alternatives to fossil fuel-based polymers. ipfdd.dechemrxiv.org

Table 3: Research Findings on ROMP of Tricyclic Diene Monomers

| Monomer | Catalyst | Key Findings | Reference(s) |

|---|---|---|---|

| Ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) | Grubbs catalysts (1st & 3rd gen) | Proceeds in a living fashion; produces amorphous polymers with high glass transition temperatures. | rsc.org |

| 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one | Grubbs catalysts | Polymerization rate comparable to or higher than norbornene derivatives. | rsc.org |

| Bio-based tricyclic oxanorbornene derivatives | Grubbs catalysts | Enables synthesis of well-defined homo- and block-copolymers with diverse functionalities. | ipfdd.deipfdd.dechemrxiv.org |

| Non-symmetric norbornadiene diesters | Grubbs' 3rd generation catalyst | Controlled living polymerization; produces polymers with narrow polydispersity. | nih.gov |

Free Radical Polymerization Behavior of Diene-Substituted Cycloolefins

The polymerization of cyclic olefins is a significant area of polymer science, leading to materials with unique properties such as high clarity, low birefringence, and excellent thermal and chemical resistance. researchgate.net While ring-opening metathesis polymerization (ROMP) using metal catalysts is a common method for synthesizing cyclic olefin polymers (COPs), radical polymerization presents a compelling alternative that avoids metal catalysis and subsequent hydrogenation steps. researchgate.netnih.govresearchgate.net However, the radical polymerization of non-conjugated dienes can be hindered by chain transfer reactions. nih.govresearchgate.net

Free radical polymerization is a fundamental process in the polymer industry, typically involving initiation, propagation, and termination steps. youtube.com The process begins when an initiator, often an organic peroxide, generates a free radical that opens the double bond of a monomer, creating a new radical. This new radical then reacts with subsequent monomers in a chain reaction (propagation) until the reaction is terminated. youtube.com

In the context of diene-substituted cycloolefins, the polymerization behavior is influenced by the monomer's structure. For instance, the use of conjugated dienes as termonomers in ethylene (B1197577) and propylene (B89431) polymerization can enhance the covulcanization of the resulting elastomer with other rubber materials. researchgate.net Dicyclopentadiene, a cyclic diene with both a norbornene and a cyclopentene (B43876) unit, is a notable example where the unreacted double bond can be used for post-polymerization modifications. mdpi.com

Research into the radical polymerization of terpenoid-derived conjugated dienes, which contain exo-methylene groups and six-membered rings, has shown that these biobased monomers can undergo successful homo- and copolymerization. mdpi.com For example, a diene derived from carvone (B1668592) (a natural terpenoid) was found to have high reactivity in cationic polymerization, leading to polymers with high glass transition temperatures. researchgate.net While not strictly a free-radical process, it highlights the reactivity of complex cyclic dienes.

A novel strategy known as group transfer radical cyclopolymerization (GTRCP) has been developed to suppress chain transfer reactions that typically impede the radical polymerization of dienes, enabling the synthesis of high molecular weight COPs. nih.govresearchgate.net This method demonstrates the ongoing efforts to overcome the challenges associated with the radical polymerization of these monomers.

The copolymerization of N-phenylmaleimide with various diene monomers through radical polymerization has also been studied, though it often competes with the Diels-Alder reaction. mdpi.com The specific reactivity and polymerization behavior are highly dependent on the structure of the diene monomer. For example, studies on a series of terpenoid-derived dienes showed that their reactivity and the molecular weight of the resulting polymer varied based on the specific cyclic structure. mdpi.com

Enzymatic and Chemical Post-Polymerization Modifications of Diene Rubbers

Post-polymerization modification is a critical strategy for tailoring the properties of existing polymers, including diene rubbers, to create materials with new or improved functionalities. acs.orgomu.edu.trwiley-vch.de This approach allows for the incorporation of functional groups that might not be compatible with the initial polymerization process. acs.org Diene rubbers, characterized by the presence of double bonds in their polymer backbone, are particularly suitable for such modifications. researchgate.netresearchgate.net These modifications can be broadly categorized into chemical and enzymatic methods.

Chemical Modifications

Chemical modification of diene rubbers has a long history, with vulcanization—the cross-linking of polymer chains with sulfur—being the most prominent example. omu.edu.truni-konstanz.de More contemporary methods focus on introducing a wider range of functional groups using highly efficient and specific reactions.

Thiol-Ene Chemistry : This "click" reaction is a powerful tool for modifying the pendant vinyl groups present in many polydienes. researchgate.netuni-konstanz.de The reaction involves the addition of a thiol to a double bond, typically initiated by radicals generated photochemically or thermally. researchgate.netrsc.org This method offers excellent control and is efficient for introducing various functionalities. researchgate.netrsc.org For instance, an unsaturated polyester (B1180765) was successfully modified via thiol-ene addition, although near-quantitative conversion required a high excess of the thiol, indicating that the reactivity of backbone alkene groups can be lower than that of pendant alkenes. wiley-vch.de

Epoxidation : The double bonds within the polymer backbone can be converted to epoxy groups. acs.org Epoxidation is a valuable modification as the resulting oxirane rings are versatile intermediates for a wide variety of further chemical transformations. acs.org

Other Chemical Methods : A variety of other chemical reactions are employed for post-polymerization functionalization. These include hydroformylation, hydrosilylation, and the addition of carbenes to the double bonds to form cyclopropane (B1198618) rings. acs.org The choice of method allows for the generation of diverse materials from a single parent polymer. acs.org For example, treating polydienes with triazolinediones or hypervalent iodine compounds can afford functionalized polymers, though this may be accompanied by alkene migration within the polymer backbone. researchgate.net

Enzymatic Modifications

Enzymatic modifications are gaining significant attention as an environmentally friendly alternative for processing and functionalizing diene rubbers. researchgate.netacs.org Enzymes offer high specificity and operate under mild conditions. researchgate.net

Biodegradation and Biomodification : Several bacteria and fungi are known to degrade and metabolize rubber, using it as a carbon source. researchgate.net They produce enzymes that can cleave the polymer chains into oligomers and, eventually, monomers. researchgate.net The use of isolated enzymes is particularly attractive because it allows for the recovery of these degradation products for further applications. researchgate.net

Key enzymes involved in the cleavage of polyisoprene chains include:

Rubber Oxygenases (RoxA, RoxB) and Latex Clearing Protein (LcP) : These enzymes oxidatively cleave the double bonds in the polyisoprene backbone. researchgate.net For example, LcP from Gordonia polyisoprenivorans cleaves the poly(cis-1,4-isoprene) chain to produce oligomers with terminal aldehyde and keto groups. researchgate.net A principal product of this degradation is ODTD (2-oxo-4,8-dimethyl-trideca-4,8-diene-1-al), a C15 compound. researchgate.net

Enzyme-Mediator Systems : Systems involving enzymes like laccase or peroxidase in combination with a mediator molecule can also be used to modify rubber. researchgate.net

The table below summarizes key enzymes and chemical methods used for the post-polymerization modification of diene rubbers.

| Modification Type | Method/Reagent | Target Site | Outcome/Application |

| Chemical | Thiol-Ene "Click" Chemistry | Pendant or backbone C=C double bonds | Introduction of a wide range of functional groups. wiley-vch.deresearchgate.netrsc.org |

| Chemical | Epoxidation (e.g., with peroxy acids) | Backbone C=C double bonds | Formation of reactive epoxide rings for further functionalization. acs.org |

| Chemical | Hydrosilylation (e.g., Karstedt's catalyst) | Pendant C=C double bonds | Attachment of silicon-containing groups. acs.org |

| Enzymatic | Rubber Oxygenase A (RoxA) | Polyisoprene backbone | Oxidative cleavage of the polymer chain. researchgate.net |

| Enzymatic | Latex Clearing Protein (LcP) | Polyisoprene backbone | Cleavage to form oligomers like ODTD (a tridecadiene derivative). researchgate.net |

| Enzymatic | Laccase-Mediator System | Polymer surface/backbone | Degradation and modification of the rubber. researchgate.net |

Emerging Research Frontiers and Future Perspectives in Trideca 4,9 Diene Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Non-Conjugated Dienes

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals and biologically active compounds. frontiersin.orgnih.gov The development of asymmetric methodologies for non-conjugated dienes like Trideca-4,9-diene is a key research area, aimed at controlling the three-dimensional arrangement of atoms with high precision. numberanalytics.com

Recent progress has focused on transition-metal-catalyzed hydrofunctionalization, which provides direct access to valuable chiral allylic compounds. chinesechemsoc.org However, controlling selectivity in these reactions is challenging due to the multiple possible reaction pathways. chinesechemsoc.orgdicp.ac.cn A significant breakthrough was a nickel-catalyzed asymmetric hydroarylation of aliphatic 1,3-dienes with indoles. chinesechemsoc.org While this study used a conjugated tridecadiene isomer, the principles are applicable to non-conjugated systems. The reaction demonstrated high regio- and enantioselectivity under mild, redox-neutral conditions, tolerating a wide range of functional groups. chinesechemsoc.org

Future research is directed towards expanding the scope of these reactions to a broader range of non-conjugated dienes and nucleophiles. The development of new chiral ligands and catalysts is crucial for achieving high levels of stereocontrol. frontiersin.orgnumberanalytics.com Strategies involving catalytic asymmetric hydroalkoxylation, hydrocyanation, and hydroamination are being explored to generate diverse and complex chiral building blocks from simple diene precursors. researchgate.net The use of chiral auxiliaries and organocatalysis also represents a promising avenue for the stereoselective synthesis of functionalized dienes. numberanalytics.commdpi.com

A key challenge remains the remote functionalization of C-H bonds in long-chain dienes. researchgate.net Methodologies that involve a "chain-walking" process, where a metal catalyst migrates along the carbon chain to a specific site before functionalization, are at the forefront of innovation. researchgate.net Palladium-hydride catalysis has shown success in the enantioselective allylic C-H functionalization of acyclic non-conjugated dienes, achieving high yields and enantioselectivities with 100% atom efficiency. researchgate.net

Exploration of New Catalytic Systems for Diene Functionalization

The functionalization of dienes is heavily reliant on the development of innovative and efficient catalytic systems. Transition metals like palladium, nickel, cobalt, rhodium, and copper are central to many of these transformations. chinesechemsoc.orgresearchgate.netchinesechemsoc.orgrsc.org Researchers are continually exploring new ligands and metal complexes to improve reaction efficiency, selectivity, and scope.

Recent Advances in Catalytic Systems for Diene Reactions

| Catalyst Type | Metal | Key Application | Research Finding |

| Hydroarylation Catalyst | Nickel (Ni) | Asymmetric hydroarylation of aliphatic dienes with indoles. | Achieves high regio- and enantioselectivity for producing chiral indole (B1671886) derivatives under mild conditions. chinesechemsoc.org |

| Chain-Walking Catalyst | Palladium (Pd) | Enantioselective allylic C-H functionalization of non-conjugated dienes. | Enables functionalization at remote positions with high atom efficiency and stereocontrol. researchgate.net |

| Hydrosilylation Catalyst | Cobalt (Co) | Regiodivergent hydrosilylation of dienes. | Ligand modification allows for switching between different regioisomers (e.g., 4,1- vs. 2,1-hydrosilylation). chinesechemsoc.org |

| Metallocene Catalyst | Zirconium (Zr) | Copolymerization of ethylene (B1197577) and non-conjugated dienes. | Polymerization temperature significantly affects the degree of crosslinking in the resulting polymer. researchgate.netmdpi.com |

| C-H Functionalization Catalyst | Rhodium (Rh) | Enantioselective functionalization of unactivated C-H bonds. | D4-symmetric dirhodium catalysts show high performance in site-selective C-H functionalization. nih.gov |

Nickel-based catalysts have proven particularly versatile. For instance, Ni(0)-NHC (N-heterocyclic carbene) systems can selectively catalyze the α-allylation of ketones using non-conjugated dienes, creating adjacent quaternary and tertiary stereogenic centers with high diastereoselectivity and enantioselectivity. researchgate.net Cobalt-based systems are also gaining traction, with studies showing their effectiveness in the regio-, diastereo-, and enantioselective hydrosilylation of dienes. chinesechemsoc.org

Copper catalysis is emerging as a cost-effective and sustainable alternative for various transformations, including the functionalization of enynes, which share structural motifs with dienes. rsc.org Furthermore, the development of electrocatalysis and photocatalysis offers green and efficient alternatives for driving diene functionalization reactions, often under milder conditions and with unique selectivity profiles. mdpi.comacs.org The future of this field will likely involve hybrid catalytic systems that combine the advantages of different metals or merge metal catalysis with organocatalysis or biocatalysis to tackle more complex synthetic challenges. frontiersin.orgmdpi.com

Advanced Mechanistic Studies and Predictive Modeling in Diene Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. numberanalytics.com In the context of diene chemistry, researchers are increasingly employing advanced computational tools, such as Density Functional Theory (DFT), to unravel the intricate details of reaction pathways. researchgate.netmdpi.comconicet.gov.ar

These computational studies provide invaluable insights into transition state structures, activation energies, and the factors governing regio- and stereoselectivity. nih.govnih.gov For example, DFT calculations were instrumental in elucidating the mechanism of the nickel-catalyzed hydroarylation of a tridecadiene. chinesechemsoc.org The study revealed that the reaction proceeds via a ligand-to-ligand hydrogen transfer and that the carbon-carbon bond-forming step is rate-determining and enantioselective. chinesechemsoc.org Such insights help chemists rationalize experimental observations and rationally design better catalysts and substrates.

Predictive modeling is another rapidly advancing frontier. Machine learning (ML) models are being developed to predict the outcomes of chemical reactions, including the complex cycloadditions that dienes undergo. chemrxiv.org By training on large datasets of known reactions, these models can predict the major product, including site- and regioselectivity, for new combinations of reactants with remarkable accuracy. chemrxiv.org While much of this work has focused on the Diels-Alder reactions of conjugated dienes, the principles are transferable to the reactions of non-conjugated systems. mdpi.comchemrxiv.org

The distortion/interaction-activation strain model is a powerful conceptual tool used to analyze reactivity and selectivity in cycloaddition reactions. conicet.gov.ar It dissects the activation energy into the energy required to distort the reactants into their transition-state geometries and the stabilizing interaction energy between them. This model has been successfully applied to explain reactivity differences and regioselectivity in diene reactions. conicet.gov.ar As computational power grows, these predictive and analytical tools will become indispensable for accelerating the discovery of new reactions and understanding the fundamental principles of diene reactivity. aip.org

Design and Synthesis of Novel Materials from this compound Scaffolds

The unique structural features of this compound and other non-conjugated dienes make them attractive building blocks for the synthesis of novel materials with tailored properties. The presence of multiple, isolated double bonds allows for a variety of polymerization and post-polymerization functionalization strategies.

One major area of application is in polymer chemistry. The copolymerization of non-conjugated dienes with olefins like ethylene, using metallocene catalyst systems, can introduce unsaturation into the polymer backbone. researchgate.netmdpi.com These pendant double bonds can then be used for cross-linking to create thermoset elastomers or for further chemical modification to introduce specific functionalities. researchgate.netresearchgate.net For example, derivatives of dienes can act as cross-linking agents in the production of biodegradable plastics. vulcanchem.com

Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating polymers from cyclic dienes. rsc.org Research on functionalized tricyclic dienes has shown that the resulting polymers can exhibit high glass transition temperatures, making them suitable for applications requiring thermal stability. rsc.org

Beyond traditional polymers, diene scaffolds are being used to construct complex, natural-product-like molecules. rsc.org These scaffolds can serve as precursors for creating diverse molecular architectures with potential applications in drug discovery and chemical biology. nih.govacs.org For instance, diene-containing phosphoantigen analogues have been synthesized to study immune responses, demonstrating that the diene scaffold can be a key structural motif for biological activity. nih.govacs.org Furthermore, the incorporation of diene units into the backbone of conjugated polymers is a strategy being explored for tuning the electronic and optical properties of materials used in organic electronics, such as electrochromic devices. mdpi.com The future will see an expanded use of dienes like this compound in creating advanced functional materials, from specialty polymers to bioactive compounds and components for electronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.